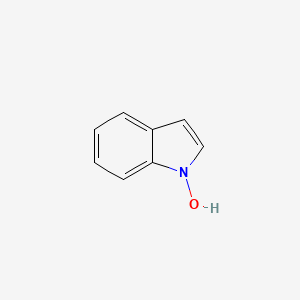

1-Hydroxyindole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVSDKCUJCCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447106 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-82-5 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hydroxyindole Nucleus Construction

Oxidation-Based Approaches to 1-Hydroxyindoles

Oxidation strategies provide a direct route to the N-hydroxy functionality by introducing an oxygen atom onto the nitrogen of an indole (B1671886) or indoline (B122111) precursor. These methods are valued for their atom economy and straightforward approach.

Oxidation of 2,3-Dihydroindoles (Indolines)

A practical and widely used method for preparing 1-hydroxyindoles involves the oxidation of the corresponding 2,3-dihydroindoles, commonly known as indolines. nih.gov This approach circumvents the issues associated with the direct oxidation of the more sensitive indole ring.

A notable advancement in this area was developed by Somei and co-workers, who established a simple and general method using a catalytic amount of sodium tungstate (B81510) (Na₂WO₄) with aqueous hydrogen peroxide (H₂O₂). uninsubria.itclockss.org This "tungstate method" is performed under mild conditions, typically in a methanol-water solvent system at room temperature, and is tolerant of a variety of substituents on the indoline ring. uninsubria.itclockss.org The reaction is believed to proceed via the initial oxidation of the indoline nitrogen, which is the most basic and nucleophilic site, leading directly to the 1-hydroxyindole product. clockss.org Other oxidizing catalysts such as sodium phosphotungstate have also been found to be effective. clockss.org

Another effective reagent for the oxidation of indolines is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This peroxy acid provides a practical means to synthesize 1-hydroxyindoles from their indoline precursors. researchgate.net The oxidation of indolines is generally a more reliable route than direct indole oxidation because the C2=C3 double bond, which is susceptible to oxidation, is absent. nih.gov

| Indoline Substrate | Oxidizing Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Dihydroindole | Na₂WO₄ / H₂O₂ | This compound | 70 | clockss.org |

| Methyl 2,3-dihydro-1H-indole-5-carboxylate | Na₂WO₄ / H₂O₂ | Methyl 1-hydroxy-1H-indole-5-carboxylate | 60 | clockss.org |

| 5-Bromo-2,3-dihydroindole | Na₂WO₄ / H₂O₂ | 5-Bromo-1-hydroxyindole | 60 | uninsubria.it |

| Tryptamine-derived Indoline | m-CPBA | N-Hydroxytryptamine derivative | N/A | researchgate.net |

Direct Oxidation of Indoles

The direct oxidation of the indole nucleus to form 1-hydroxyindoles is a more challenging endeavor. The indole ring possesses multiple reactive sites, including the nitrogen atom and the electron-rich C2-C3 double bond, which can lead to a mixture of oxidation products. nih.gov While the nitrogen atom is a potential site for oxidation, competing reactions such as epoxidation of the double bond or hydroxylation at other positions of the ring often occur. nih.govajol.info

Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) have been employed for indole oxidation. However, these reactions can be complex. For instance, the oxidation of tryptamine (B22526) derivatives may lead to the formation of hydroxy-indolenines via an intermediate indole oxide, rather than exclusively yielding the this compound. nih.gov The desired this compound can be an observed side product in these reactions. nih.gov The stability of the resulting 1-hydroxyindoles is also a critical factor, as they can be unstable and prone to further reactions or dimerization. uninsubria.itresearchgate.net Despite these challenges, direct oxidation remains an area of interest, with research ongoing to develop more selective and controlled methods.

Reductive Cyclization Strategies

Reductive cyclization represents a powerful and versatile class of reactions for constructing the this compound core. These methods typically start from ortho-substituted nitroaromatics, which undergo reduction of the nitro group to a hydroxylamine (B1172632), followed by an intramolecular cyclization with an adjacent carbonyl or a suitably activated side chain.

Lead-Promoted Intramolecular Reductive Cyclization of o-Nitrobenzyl Ketones and Aldehydes

A highly efficient and general method for the synthesis of 1-hydroxyindoles was developed involving the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes. acs.orgacs.orgnih.gov This procedure utilizes lead powder in combination with triethylammonium (B8662869) formate (B1220265) (TEAF) as a transfer hydrogenation system. acs.org The reaction is notable for its mild conditions, high yields (often exceeding 90%), and broad functional group tolerance. acs.orgnih.gov

The proposed mechanism involves the selective reduction of the nitro group to a hydroxylamine intermediate. acs.org This intermediate is then captured in an intramolecular condensation reaction by the neighboring ketone or aldehyde functionality to form the five-membered N-hydroxy-heterocycle. acs.org This method avoids the over-reduction to the corresponding indole, a common side reaction in other reductive cyclization protocols that use reagents like Zn/NH₄Cl or catalytic hydrogenation. acs.org The operational simplicity and high purity of the isolated products make this a valuable tool for accessing a wide array of highly functionalized 1-hydroxyindoles. acs.org

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Nitrophenyl)propan-2-one | 1-Hydroxy-3-methylindole | 92 | acs.org |

| 2-(2-Nitrophenyl)-1-phenylethanone | 1-Hydroxy-2-phenylindole | 94 | acs.org |

| (2-Nitrophenyl)acetaldehyde | This compound | 91 | acs.org |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 1-Hydroxy-5,6-dimethoxyindole | 92 | acs.org |

| Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | Ethyl 1-hydroxy-3-methylindole-2-carboxylate | 93 | acs.org |

Reduction of Nitro Ketoester Substrates

Another effective reductive cyclization strategy employs nitro ketoester substrates to build the this compound framework. This approach often involves a one-pot, multi-step cascade sequence. The synthesis typically begins with the reduction of a nitro ketoester, which generates a hydroxylamine. This is followed by an intramolecular cyclization and subsequent dehydration to form a conjugate nitrone intermediate. nih.govmdpi.com This transient nitrone can then be trapped by a nucleophile in a 1,5-addition reaction to yield the stable this compound product. nih.govmdpi.com

Stannous chloride dihydrate (SnCl₂·2H₂O) is a commonly used reducing agent for this transformation. nih.govmdpi.comresearchgate.net The reaction is versatile, allowing for the introduction of various substituents at different positions of the indole ring by choosing the appropriate starting nitro ketoester and nucleophile (e.g., alcohols, thiols). mdpi.comresearchgate.net This methodology has proven effective for synthesizing novel, multisubstituted 1-hydroxyindoles that might be difficult to access through other routes. mdpi.comresearchgate.net

| Nitro Ketoester Substrate | Reducing Agent | Nucleophile | Product (this compound intermediate) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-(2-chloro-6-nitrophenyl)-2-(dimethylaminomethylene)-3-oxopropanoate | SnCl₂·2H₂O | Benzyl (B1604629) alcohol | Methyl 3-(benzyloxy)-4-chloro-1-hydroxy-1H-indole-2-carboxylate | N/A | mdpi.com |

| Methyl 3-(2-chloro-6-nitrophenyl)-2-(dimethylaminomethylene)-3-oxopropanoate | SnCl₂·2H₂O | Ethanol | Methyl 4-chloro-3-ethoxy-1-hydroxy-1H-indole-2-carboxylate | N/A | mdpi.com |

| Methyl 3-(2-chloro-6-nitrophenyl)-2-(dimethylaminomethylene)-3-oxopropanoate | Activated Zn | - (forms indoline) | Methyl 4-chloro-1,3-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate | 56 | nih.gov |

Controlled Reduction of 6-Substituted trans-β-Dimethylamino-2-nitrostyrenes

The controlled reduction of trans-β-dimethylamino-2-nitrostyrenes, which are key intermediates in the Leimgruber-Batcho indole synthesis, can be directed to produce 1-hydroxyindoles. jst.go.jpcapes.gov.br Instead of complete reduction to the indole, milder reducing agents can halt the reaction at the hydroxylamine oxidation state, facilitating cyclization to the this compound.

Researchers have successfully used aqueous titanium(III) chloride or a combination of zinc and aqueous ammonium (B1175870) chloride for this purpose. jst.go.jpcapes.gov.br A key finding from these studies is that the stability and yield of the resulting this compound are significantly influenced by the nature of the substituent at the 4-position (corresponding to the 6-position of the nitrostyrene (B7858105) precursor). Electron-withdrawing groups, such as nitro or methoxycarbonyl, at the 4-position stabilize the this compound structure, leading to better yields and increased stability. jst.go.jpcapes.gov.br In contrast, electron-donating groups can render the product unstable. jst.go.jp This method provides a valuable route to 4-substituted 1-hydroxyindoles, leveraging readily available starting materials from the versatile Leimgruber-Batcho synthesis. uninsubria.itjst.go.jp

| Nitrostyrene Substrate | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| trans-β-Dimethylamino-2,6-dinitrostyrene | TiCl₃ | 4-Nitro-1-hydroxyindole | 57 | uninsubria.it |

| Methyl 3-(2-(dimethylamino)vinyl)-4-nitrobenzoate | TiCl₃ or Zn/NH₄Cl | 4-Methoxycarbonyl-1-hydroxyindole | 65 | uninsubria.it |

| 1-(Benzyloxy)-3-(2-(dimethylamino)vinyl)-2-nitrobenzene | TiCl₃ or Zn/NH₄Cl | 4-Benzyloxy-1-hydroxyindole | Unstable | uninsubria.it |

Cyclization of Ortho-Nitroarylethanes

The cyclization of ortho-nitroarylethanes represents a key strategy for the formation of the this compound nucleus. This approach, often referred to as the Mąkosza indole synthesis, is characterized by a base-catalyzed intramolecular reaction of α,β-disubstituted ortho-nitroarylethanes. uninsubria.it The process involves the generation of a carbanion which then attacks the nitro group, leading to the cyclization and subsequent formation of the N-hydroxyindole ring. uninsubria.it

The choice of base and reaction conditions is critical and depends on the acidity of the starting α,β-disubstituted ortho-nitroarylethanes. For substrates with higher acidity, such as nitriles, milder bases like triethylamine (B128534) in the presence of trimethylsilyl (B98337) chloride in DMF, or methanolic sodium hydroxide (B78521) can facilitate the cyclization. uninsubria.it For less acidic precursors, for instance, those containing sulfone groups, a stronger base system like sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) is required to effect the transformation. uninsubria.it In some instances, the cyclization to the this compound can occur spontaneously during the alkylation of the starting o-nitroarylmethyl compound. uninsubria.it

Another notable method involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes. nih.gov This procedure utilizes transfer hydrogenation conditions and has been shown to produce 1-hydroxyindoles in high purity and excellent yields, often exceeding 90%. nih.gov This method provides a general and operationally simple route to the N-hydroxyindole scaffold. nih.gov

| Starting Material Type | Reagents/Conditions | Product | Notable Features |

| α,β-disubstituted ortho-nitroarylethanes (nitriles) | Et3N / Me3SiCl / DMF or NaOH / Methanol | 2,3-disubstituted 1-hydroxyindoles | Suitable for more acidic substrates. uninsubria.it |

| α,β-disubstituted ortho-nitroarylethanes (sulfones) | NaOH / DMSO | 2,3-disubstituted 1-hydroxyindoles | Requires stronger base for less acidic substrates. uninsubria.it |

| o-Nitrobenzyl ketones and aldehydes | Lead-promoted transfer hydrogenation | 1-Hydroxyindoles | High purity and yields (>90%). nih.gov |

One-Pot Synthetic Sequences for this compound Formation

Nitro Reduction: The nitro group of the starting material is reduced.

Intramolecular Condensation: The resulting intermediate undergoes an intramolecular addition and dehydration to form a conjugate nitrone.

Nucleophilic 1,5-Addition: A nucleophile adds to the nitrone intermediate, leading to the formation of the this compound core.

In situ Acylation or Alkylation: The newly formed this compound is then acylated or alkylated in the same pot to yield the final product. nih.govmdpi.comnih.gov

The development of these one-pot reactions is significant as it allows for the generation of novel this compound derivatives that may be challenging to synthesize through other methods. nih.gov

| Reaction Sequence | Key Reagents | Intermediate | Final Product Type | Yield |

| Nitro reduction, intramolecular condensation, 1,5-addition, in situ alkylation | SnCl₂·2H₂O, Alcohol, Base (e.g., DBU), Alkyl halide | This compound | 1-Alkoxyindole | Good to modest. mdpi.comnih.gov |

| Nitro reduction, intramolecular condensation, 1,5-addition, in situ acylation | SnCl₂·2H₂O, Nucleophile, Acylating agent (e.g., Acetic Anhydride) | This compound | 1-Acyloxyindole | 24 - 35%. nih.gov |

Elucidation of 1 Hydroxyindole Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of 1-Hydroxyindole Derivatives

The introduction of a hydroxyl group at the N1 position of the indole (B1671886) nucleus fundamentally alters its reactivity, enabling nucleophilic substitution reactions that are not typically observed in standard indole chemistry core.ac.ukclockss.org. These reactions often proceed with notable regioselectivity, depending on the nature of the nucleophile and the reaction conditions.

Regioselectivity in Nucleophilic Attack (e.g., C2-position, C3-position, N1-position)

Investigations into the nucleophilic substitution reactions of this compound derivatives have revealed distinct sites of attack. Nitrogen-centered nucleophiles, such as nitrogen anions, have been observed to attack the C2 position of the indole ring regioselectively, leading to 2-substituted indole products jst.go.jp. In contrast, tertiary amines, like DABCO, have shown a preference for attacking the 1-methoxy methyl carbon, resulting in the quantitative formation of specific derivatives jst.go.jp. Furthermore, primary amines can attack the C3 position, sometimes leading to ring transformations jst.go.jp.

A significant pathway involves nucleophilic attack at the indole nitrogen (N1 position). For instance, indole derivatives, acting as nucleophiles, can react with 1-hydroxytryptamine and -tryptophan derivatives in acidic media to form 1-(indol-3-yl)indole compounds, suggesting an SN2 mechanism on the indole nitrogen clockss.org. Other studies indicate regioselective nucleophilic substitution reactions that lead to 5-substituted indoles researchgate.net. The deviation of the N(1)—O bond from the indole molecular plane has been proposed as a key factor influencing these nucleophilic substitution reactions, enabling the synthesis of novel yohimbine (B192690) and tetrahydro-β-carboline derivatives core.ac.uk.

Table 3.1.1: Regioselectivity of Nucleophilic Attack on this compound Derivatives

| Nucleophile Type | Position of Attack | Observed Outcome / Product Type | Reference |

| Nitrogen anions | C2-position | 2-substituted indoles | jst.go.jp |

| Tertiary amines (e.g., DABCO) | 1-methoxy methyl carbon | Quantitative formation of specific derivatives | jst.go.jp |

| Primary amines | C3-position | Ring transformation products (e.g., quinazolinones) | jst.go.jp |

| Indole derivatives | N1-position | 1-(indol-3-yl)indole compounds | clockss.org |

| Other nucleophiles | N1-position | Substitution on the indole nitrogen | researchgate.net |

| Other nucleophiles | 5-position | 5-substituted indoles | researchgate.net |

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles exhibit varied reactivity with this compound systems. Nitrogen anions are known to regioselectively attack the C2 position jst.go.jp. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to react at the 1-methoxy methyl carbon of certain this compound derivatives jst.go.jp. Primary amines, when reacting with these systems, can attack the C3 position, potentially leading to ring transformations, as seen with methylamine (B109427) yielding a quinazolinone derivative jst.go.jp. Furthermore, N-hydroxy tryptamines can undergo C3-N1 bond-forming reactions in the presence of strong acids, leading to the formation of heterodimers researchgate.net. The reaction of this compound derivatives with indole itself, acting as a nitrogen nucleophile, results in substitution at the N1 position, forming 1-(indol-3-yl)indole structures clockss.org.

Reactions with Other Nucleophiles (e.g., prenyl thiol, cysteine, active methylene (B1212753) compounds, diketopiperazine derivatives, phenols)

The reactivity of 1-hydroxyindoles with a broader spectrum of nucleophiles, including sulfur-centered nucleophiles like prenyl thiol and cysteine, carbon nucleophiles such as active methylene compounds, and other species like diketopiperazine derivatives and phenols, is an active area of research clockss.org. Studies are ongoing to explore the scope and mechanisms of these reactions, aiming to expand the synthetic utility of this compound chemistry clockss.org.

Strategic Derivatization and Functionalization of 1 Hydroxyindole

Alkylation at the 1-Position: Synthesis of 1-Alkoxyindoles

The N-alkylation of 1-hydroxyindole represents a crucial pathway for synthesizing 1-alkoxyindoles mdpi.comnih.govwikipedia.orgsemanticscholar.orgmdpi.comnih.govacs.org. These derivatives are of interest due to their presence in natural products and their potential as synthetic intermediates. The general strategy involves activating the hydroxyl group of this compound, followed by reaction with an alkylating agent.

Methylation and Benzylation Reactions

Specific examples of N-alkylation include methylation and benzylation. Methylation of this compound, typically using methyl iodide or dimethyl sulfate (B86663) in the presence of a base, yields 1-methoxyindoles mdpi.comnih.govsemanticscholar.orgmdpi.comnih.gov. Similarly, benzylation can be achieved using benzyl (B1604629) halides, leading to 1-benzyloxyindoles mdpi.comnih.govsemanticscholar.orgmdpi.com. These reactions often require careful control of conditions to achieve good yields and prevent side reactions nih.govmdpi.com. For instance, the choice of base and reaction temperature can significantly influence the outcome of these alkylation processes nih.govmdpi.com.

Influence of Steric Effects on Alkylation

The steric bulk of both the alkylating agent and the substituents on the indole (B1671886) ring can influence the efficiency and success of N-alkylation reactions. Studies have indicated that bulkier alkyl halides or alcohols may lead to lower yields in the alkylation of 1-hydroxyindoles mdpi.comresearchgate.net. This suggests that steric hindrance can impede the approach of the alkylating agent to the N-hydroxy group or affect the stability of the intermediate. For example, reactions with secondary alcohols and secondary alkyl halides have been observed to proceed with lower yields compared to those involving primary alkyl groups mdpi.comresearchgate.net.

Acylation at the 1-Position: Synthesis of 1-Acyloxyindoles

Acylation at the N1 position of this compound provides access to 1-acyloxyindoles semanticscholar.org. These compounds are characterized by an acyloxy group (-OCOR) attached to the nitrogen atom. The synthesis of these derivatives typically involves the reaction of this compound with acylating agents such as acid anhydrides or acyl chlorides.

Optimized Acylation Conditions (e.g., DBU as base)

Optimized conditions for the acylation of this compound have been developed, with the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base proving particularly effective semanticscholar.orgresearchgate.net. These studies have focused on one-pot procedures that combine the formation of the this compound intermediate with the subsequent acylation step nih.govsemanticscholar.org. For instance, a four-step sequence starting from a nitro ketoester substrate has been employed, culminating in the formation of 1-acyloxyindoles nih.govsemanticscholar.orgnih.gov. The optimization often involves careful selection of the reducing agent (e.g., SnCl₂·2H₂O), base, alcohol, and acylating agent nih.govresearchgate.net.

Stability Considerations of 1-Acyloxyindole Derivatives

The stability of 1-acyloxyindole derivatives can vary depending on the nature of the acyl group. It has been observed that 1-acetoxyindole (B3353459) compounds tend to be less stable and yield lower amounts compared to other 1-acyloxyindoles mdpi.comnih.gov. Specifically, derivatives like 1-butanoyloxyindole and 1-acetoxyindole are prone to rapid hydrolysis to this compound under mildly basic conditions mdpi.com. In contrast, derivatives with bulkier alkyl or aromatic groups on the acyl moiety, such as 1-pivaloyloxyindole and 1-benzoyloxyindole, exhibit greater stability mdpi.com. This difference in stability is attributed to the labile ester bond within the N-acyloxy structure mdpi.com.

Regioselective Functionalization of the Indole Ring System

Beyond modifications at the N1 position, the indole ring system itself can undergo regioselective functionalization. Electrophilic aromatic substitution is a common reaction pathway for indoles, with the C3 position being the most reactive site, followed by C2 and then positions on the benzene (B151609) ring wikipedia.orgbhu.ac.in. However, the presence of the N-hydroxy group can influence the reactivity and regioselectivity of these reactions. Research has explored methods for direct C-H functionalization at the C4 position of unprotected indoles using transition metal catalysis, such as rhodium-catalyzed reactions acs.org. These approaches aim to introduce substituents regioselectively onto the indole core, expanding the synthetic utility of indole derivatives acs.orgrsc.org. Studies on 1-hydroxyindoles have also investigated electrophilic reactions, which are being explored to introduce functionalities onto the indole nucleus clockss.org.

C-2 Lithiation of 1-Alkoxyindoles for 2-Substituted Indoles

The regioselective functionalization of the indole nucleus at the C-2 position, often a challenge due to the inherent nucleophilicity of the C-3 position, can be achieved through directed lithiation strategies. For 1-alkoxyindoles, particularly those bearing protective groups like methoxymethyl (MOM) or (2-methoxy)ethoxymethyl (MEM) at the N-1 position, lithiation with organolithium reagents such as n-butyllithium (n-BuLi) can be directed to the C-2 position researchgate.netresearchgate.net. The presence of these N-alkoxy groups can stabilize the resulting 2-lithio species through coordination, facilitating subsequent reactions with various electrophiles to yield 2-substituted indoles researchgate.netresearchgate.net.

The introduction of a directing group at the C-3 position, such as a dimethylaminomethyl group, can further influence the regioselectivity of lithiation. Depending on the steric bulk and electronic properties of the C-3 substituent and the lithiation conditions, lithiation can be directed to either the C-2 or C-4 positions researchgate.netresearchgate.netclockss.org.

Table 1: C-2 Lithiation and Electrophilic Trapping of 1-Alkoxyindoles

| 1-Alkoxyindole Derivative | Lithiating Agent | Electrophile | Product (2-Substituted Indole) | Yield (%) | Citation |

| 1-MOM-indole | n-BuLi | Acetone | 2-(2-hydroxypropan-2-yl)-1-MOM-indole | 89 | researchgate.net |

| 1-MEM-indole | n-BuLi | Benzophenone | 2-(diphenylhydroxymethyl)-1-MEM-indole | 99 | researchgate.net |

| 1-MOM-indole | n-BuLi | Trimethylsilyl (B98337) chloride | 2-(trimethylsilyl)-1-MOM-indole | 91 | researchgate.net |

| 1-MOM-indole | n-BuLi | DMF | 1-MOM-indole-2-carbaldehyde | 96 | researchgate.net |

MOM = Methoxymethyl; MEM = (2-methoxy)ethoxymethyl; DMF = Dimethylformamide.

C-3 Acylation of this compound Derivatives

The C-3 position of this compound derivatives is susceptible to electrophilic substitution, with acylation being a common transformation. Friedel-Crafts acylation reactions, typically employing acid anhydrides in the presence of Lewis acid promoters such as boron trifluoride diethyl etherate (BF₃•Et₂O), are effective for introducing acyl groups at the C-3 position researchgate.netresearchgate.netresearchgate.netresearchgate.net. These reactions generally yield 3-acyl-1-acyloxyindoles, which can then be readily hydrolyzed to afford the corresponding 3-acyl-1-hydroxyindole derivatives researchgate.netresearchgate.netresearchgate.net.

Table 2: C-3 Acylation of this compound Derivatives

| This compound Derivative | Acylating Agent | Promoter | Product (3-Acyl-1-hydroxyindole Derivative) | Yield (%) | Citation |

| This compound | Acetic anhydride | BF₃•Et₂O | 3-Acetyl-1-acetoxyindole | High | researchgate.netresearchgate.net |

| This compound | Aliphatic acid anhydride | BF₃•Et₂O | 3-Acyl-1-acetoxyindole | High | researchgate.netresearchgate.net |

Introduction of Heteroatoms at the 3-Position (Oxygen- and Nitrogen-based functional groups)

The functionalization of the indole nucleus at the C-3 position with heteroatoms, particularly oxygen and nitrogen, is a significant area of synthetic chemistry. The indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives provides a versatile route for achieving such functionalizations rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net. This process is characterized by a mechanistic duality, involving both concerted and dissociative pathways, the relative contributions of which are influenced by the electronic properties of the substrate rsc.orgnih.govrsc.org. The IHT strategy is broadly applicable for the introduction of both oxygen- and nitrogen-based functional groups at the C-3 position of the indole ring rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net.

Furthermore, novel this compound derivatives functionalized at the 3-position can be synthesized via cyclizing reduction of α-(2′,4′-dinitrophenyl) β-dicarbonyl compounds. This can be achieved through chemical reduction using tin(II) chloride dihydrate or catalytic reduction using palladium on activated carbon aphrc.org.

Table 3: Introduction of Heteroatoms at the 3-Position of this compound Derivatives

| Starting Material (N-Hydroxyindole Derivative) | Reaction Type | Reagent/Catalyst | Heteroatom Functional Group Introduced at C-3 | Product | Citation |

| N-Hydroxyindole derivatives | Indolyl 1,3-heteroatom transposition (IHT) | Various (e.g., specific reagents for O/N insertion) | Oxygen- or Nitrogen-based groups | 3-Heteroatom-functionalized indoles | rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net |

| α-(2′,4′-dinitrophenyl) β-dicarbonyl compounds | Cyclizing Reduction (Chemical) | SnCl₂•2H₂O | Oxygen-based groups | This compound derivatives (e.g., 4a, 4b, 5a, 5b) | aphrc.org |

| α-(2′,4′-dinitrophenyl) β-dicarbonyl compounds | Cyclizing Reduction (Catalytic) | Pd/C in Ethanol | Oxygen-based groups | This compound derivatives (e.g., 5a, 5b) | aphrc.org |

Advanced Spectroscopic Characterization of 1 Hydroxyindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for organic structure elucidation, providing detailed information about the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for characterizing 1-hydroxyindole.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the indole (B1671886) ring system. The chemical shifts are sensitive to the electronic environment, with carbons directly bonded to or influenced by the electronegative oxygen atom of the N-OH group exhibiting characteristic shifts. Studies on 1-substituted indoles, including this compound derivatives, have shown that the N-substitution significantly affects the chemical shifts of the ring carbons. journals.co.za For example, the carbon atoms of the indole ring would resonate at specific frequencies, allowing for the assignment of each carbon based on its electronic environment and connectivity, often aided by 2D NMR techniques like HMQC and HMBC. mdpi.com

Nitrogen NMR spectroscopy (¹⁴N and ¹⁵N) can provide valuable information about the nitrogen atom in heterocyclic compounds like this compound. While ¹⁴N NMR is characterized by its quadrupolar nature, leading to broader signals and lower resolution, ¹⁵N NMR, despite its low natural abundance and sensitivity, offers higher resolution and can provide detailed information about the electronic environment and bonding of the nitrogen atom. ncsu.edu Studies using ¹⁵N NMR can reveal insights into hydrogen bonding, tautomerism, and protonation states of nitrogen-containing molecules, which could be relevant for understanding the behavior of the N-OH group in this compound. ncsu.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural analysis.

GC-EI-MS/MS is a powerful technique for separating and identifying compounds, particularly useful for distinguishing between positional isomers, which have the same molecular formula but different atom arrangements. This technique has been successfully applied to differentiate hydroxyindole metabolites of synthetic cannabinoids. researchgate.netnih.gov In GC-EI-MS/MS, compounds are first separated by gas chromatography, then ionized by electron ionization (EI), and subsequently fragmented in a tandem mass spectrometer. The resulting fragmentation patterns, analyzed as characteristic product ions, allow for the differentiation of isomers that might be indistinguishable by direct MS analysis alone. researchgate.net Studies have shown that GC-EI-MS/MS can effectively differentiate positional isomers of hydroxyindoles by analyzing specific product ions generated from precursor ions. researchgate.netnih.govorcid.org

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

The O-H stretching vibration of the hydroxyl group is typically observed as a strong and broad absorption band in the region of 3200–3600 cm⁻¹ for alcohols and phenols, with the breadth often attributed to hydrogen bonding. libretexts.orglibretexts.orgpressbooks.pub The presence of the indole ring system would also contribute characteristic absorption bands, including C-H stretching vibrations in the aromatic region (around 3000–3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1450–1600 cm⁻¹), and C-N stretching vibrations. uc.edu The specific wavenumbers and intensities of these bands provide a unique fingerprint for this compound, allowing for its identification and confirmation.

Computational Chemistry and Electronic Structure Investigations of 1 Hydroxyindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It is widely employed in chemistry and materials science to predict molecular properties. DFT methods, such as the B3LYP functional, are often used in conjunction with basis sets like 6-311++G(d,p) to perform calculations. tandfonline.comresearchgate.net

Geometry optimization is a fundamental computational technique used to find the minimum energy structure of a molecule. numberanalytics.com This process involves iteratively updating the nuclear coordinates to minimize the forces acting on the nuclei, guided by the gradient of the potential energy surface. numberanalytics.com For molecules with flexible groups, such as the hydroxyl group in 1-hydroxyindole, conformational analysis is performed to identify different stable conformers.

In a study on 5-hydroxyindole (B134679) (5OHI), two conformers, syn and anti, which differ in the orientation of the hydroxyl group, were identified and analyzed. hhu.de The rotational constants obtained from rotationally resolved electronic spectroscopy were compared with results from ab initio calculations to assign the specific conformations. hhu.de Similarly, for this compound, DFT calculations would be employed to optimize the geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. This process is crucial as the optimized molecular structure serves as the foundation for subsequent electronic property calculations. researchgate.net For instance, in related indole (B1671886) derivatives, DFT-optimized geometries have shown good agreement with experimental data from X-ray diffraction. researchgate.net

Table 1: Comparison of Computational Methods for Geometry Optimization

| Method | Accuracy | Computational Cost |

|---|---|---|

| Molecular Mechanics | Low-Moderate | Low |

| Semi-empirical Methods | Moderate | Moderate |

| Ab initio Methods (e.g., Hartree-Fock) | High | High |

| Density Functional Theory (DFT) | High | Moderate-High |

This table provides a general comparison of different computational methods used for geometry optimization. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, stability, and electronic properties. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

In the context of N-hydroxyindole derivatives, FMO analysis reveals how substituents can influence the electronic properties. rsc.org The HOMO is typically located on the indole framework, while the LUMO's position can be influenced by substituents. rsc.org For this compound, the introduction of the hydroxyl group at the nitrogen atom is expected to raise the energy of the HOMO. A detailed mechanistic study on the 1,3-heteroatom transposition of N-hydroxyindole derivatives showed that electronic polarization within the substrate can reduce the HOMO-LUMO gap. rsc.org In related indole systems, the HOMO to LUMO transition is a primary contributor to the S1 excited state. hhu.de For example, in 5-hydroxyindole, the HOMO → LUMO transition has a coefficient of 0.92-0.93 in the configuration of the S1 state. hhu.de DFT calculations on similar heterocyclic systems have been used to determine the energies of these orbitals and analyze the resulting energy gap to predict chemical behavior. ajchem-a.com

Table 2: Conceptual FMO Interactions in Chemical Reactions

| Reaction Type | FMO Interaction |

|---|---|

| Electrocyclic Reactions | HOMO-LUMO interaction within the same molecule |

| Cycloaddition Reactions | HOMO-LUMO interaction between two reactant molecules |

| Sigmatropic Rearrangements | HOMO-LUMO interaction within the same molecule |

This table summarizes typical FMO interactions in pericyclic reactions. numberanalytics.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.commdpi.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which is often defined as the 0.001 atomic units (au) contour of the electronic density. mdpi.com

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure of a molecule by studying intramolecular charge transfer, hyperconjugative interactions, and charge delocalization. researchgate.neticm.edu.pl This method analyzes the filled Lewis-type orbitals (bonds and lone pairs) and the unfilled non-Lewis-type orbitals (antibonding and Rydberg orbitals). icm.edu.plfaccts.de The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the extent of charge delocalization.

NBO analysis on related indole compounds has revealed significant hyperconjugative interactions that contribute to their stability. researchgate.net For this compound, key interactions would involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the ring system. For instance, in a study of 8-hydroxyquinoline, a related heterocyclic compound, the analysis showed σ(N1-C10) bonds formed from sp-hybridized orbitals. icm.edu.pl A natural bond orbital analysis of the 5-hydroxyindole cation has also been reported. semanticscholar.org Such analyses for this compound would provide quantitative data on electron delocalization from the hydroxyl group to the indole ring, influencing the molecule's electronic properties and reactivity.

Multiconfigurational Perturbation Theory (e.g., CASPT2) for Excited States

To accurately describe the electronic excited states of molecules, especially in cases where single-reference methods like DFT may be inadequate, multiconfigurational methods are employed. Complete Active Space Second-Order Perturbation Theory (CASPT2) is a high-level method used to study the photochemistry and photophysics of molecules by calculating the energies of excited states and mapping potential energy surfaces. researchgate.netacs.org

Studies on isomers like 4- and 5-hydroxyindole (4-HI and 5-HI) have utilized CASPT2 to investigate competing N-H and O-H bond dissociation pathways upon UV excitation. researchgate.netresearchgate.net In these systems, several excited states of ππ* and πσ* character play a role in the relaxation dynamics. researchgate.net For 4-HI, CASPT2(10/10) calculations showed that the potential energy curve for the ¹πσ* (OH) state is dissociative, while the corresponding ¹πσ* (NH) curve has a local minimum. researchgate.net Similarly, for 5-hydroxyindole, CASPT2 calculations were performed to investigate its absorption and emission spectra in the gas phase and in solution. acs.org These studies revealed that, like other indoles, the lowest energy absorbing state is the ¹Lb state, while the emitting state is ¹La. acs.org For this compound, CASPT2 calculations would be essential to understand its excited-state dynamics, predict its fluorescence properties, and identify potential photochemical reaction pathways, such as N-O bond cleavage.

INDO Molecular Orbital Calculations for Electronic Structures

Intermediate Neglect of Differential Overlap (INDO) is a semi-empirical molecular orbital (MO) method used to calculate the electronic structure of molecules. journals.co.za It has been applied to investigate the influence of substitution on the properties of aromatic compounds. journals.co.zacdnsciencepub.com

A study specifically investigating a series of 1-substituted indoles, including this compound, employed INDO MO calculations to understand their electronic structures and NMR parameters. journals.co.za The calculations were used to gain insight into the influence of the 1-substituent on the directly bonded [C(2),H] and [C(3),H] coupling constants. journals.co.za The results showed a fair agreement between the experimentally determined coupling constants and those calculated using the INDO-FPT (Finite Perturbation Theory) method. journals.co.za The INDO calculations helped explain the various components contributing to the Fermi contact term of the coupling constants in these indole derivatives. journals.co.za A theoretically evaluated negative contribution to the ¹J[C(2),H] coupling constant in this compound, which was not proportional to the s-character of the carbon hybrid orbital, was explained based on the electronic structure derived from the INDO calculations. journals.co.za

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxyindole (B18505) |

| 5-Hydroxyindole |

| 8-Hydroxyquinoline |

| Indole |

| Serotonin (B10506) (5-Hydroxytryptamine) |

| B3LYP |

Analysis of Directly Bonded Carbon-13-Proton Coupling Constants (¹J(C,H))

The one-bond coupling constants between carbon-13 and a directly attached proton, denoted as ¹J(C,H), are sensitive indicators of the electronic environment within a molecule. ucl.ac.ukmiamioh.edu For N-substituted indoles, including this compound, these coupling constants have been investigated both experimentally and through theoretical calculations. journals.co.za

Research utilizing Intermediate Neglect of Differential Overlap (INDO) molecular orbital calculations at the Finite Perturbation Theory (FPT) level has been conducted to understand the influence of N-substitution on the ¹J[C(2),H] and ¹J[C(3),H] coupling constants in indole derivatives. journals.co.za A fair agreement was found between the experimentally measured coupling constants and those calculated using the INDO-FPT method for a series of 1-substituted indoles. journals.co.za

In the case of this compound, a theoretically evaluated negative contribution to the ¹J[C(2),H] coupling constant was identified. journals.co.za This contribution is not proportional to the s-electron density at the proton and the s-orbital density of the carbon, which is a deviation from the simple relationship often governing coupling constants. journals.co.za The INDO-FPT method successfully accounts for such deviations. journals.co.za

The following table presents the experimentally determined and theoretically calculated ¹J(C,H) values for this compound and the parent indole molecule for comparison.

| Compound | Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) |

|---|---|---|---|

| Indole | ¹J[C(2),H] | 183.0 | 187.9 |

| Indole | ¹J[C(3),H] | 170.0 | 170.8 |

| This compound | ¹J[C(2),H] | 184.6 | 188.1 |

| This compound | ¹J[C(3),H] | 170.7 | 171.1 |

Data sourced from Pachter et al. (1987). journals.co.za

Contributions to the Fermi Contact Term

The Fermi contact term is the dominant mechanism contributing to the magnitude of one-bond coupling constants. journals.co.zarsc.org Theoretical MO calculations provide a means to dissect the various components that contribute to this term. journals.co.za For 1-substituted indoles, INDO-FPT calculations have been used to evaluate the electronic structures and understand the factors influencing ¹J(C,H). journals.co.za

The analysis of this compound revealed a theoretically evaluated negative contribution to ¹J[C(2),H] that is not proportional to the product of the s-orbital densities of the coupled carbon and hydrogen nuclei (P²SCSH). journals.co.za This unusual finding is explained by the specific electronic structure of the this compound molecule. journals.co.za The electronic structure calculations help to rationalize why certain substituents cause deviations from simple hybridization-coupling constant relationships. journals.co.za

The contributions to the Fermi contact term for the C(2)-H and C(3)-H bonds in this compound, as determined by INDO-FPT calculations, are detailed in the table below. The term P²SCSH represents the contribution from the s-electron densities of the carbon and hydrogen atoms, while "Others" encompasses all other contributing factors.

| Compound | Coupling | P²SCSH (Hz) | Others (Hz) | Total Calculated ¹J(C,H) (Hz) |

|---|---|---|---|---|

| This compound | C(2)-H | 191.0 | -2.9 | 188.1 |

| This compound | C(3)-H | 170.6 | 0.5 | 171.1 |

Data sourced from Pachter et al. (1987). journals.co.za

Synthetic Utility and Transformative Applications of 1 Hydroxyindole

Building Blocks for Complex Indole-Containing Natural Products

1-Hydroxyindole derivatives have been instrumental in the total synthesis of various complex natural products, leveraging their reactivity and structural features.

This compound chemistry has been applied to the synthesis of important phytoalexins, which are defense compounds produced by plants. For instance, the synthesis of Brassicanal A and Methoxybrassinin has been achieved utilizing this compound derivatives as key intermediates. These syntheses highlight the utility of 1-hydroxyindoles in constructing sulfur-containing indole (B1671886) phytoalexins, which play a crucial role in plant defense mechanisms against pathogens researchgate.netcollectionscanada.gc.casemanticscholar.orgrsc.org.

The this compound scaffold is a valuable precursor for the synthesis of a wide array of indole alkaloids. Notable examples include:

9-methoxycarbazole-3-carboxaldehyde : The synthesis of this carbazole (B46965) derivative has been reported using this compound chemistry clockss.orgjst.go.jp.

Yohimbine (B192690) Derivatives : While not directly synthesized from this compound in the provided literature, the general utility of indole chemistry, including transformations that could involve N-hydroxyindoles, is relevant to the synthesis of complex alkaloids like yohimbine nih.gov.

Paniculidine B : The total synthesis of (±)-Paniculidine B has been accomplished, showcasing the application of this compound chemistry in the preparation of this natural product researchgate.net.

Ergot Alkaloids : this compound chemistry has been explored for the synthesis of precursors to ergot alkaloids, a significant class of indole-derived compounds with diverse pharmacological activities nih.govnih.gov.

Precursors for Substituted Indole Systems

This compound and its derivatives are highly effective precursors for generating a variety of substituted indole systems through regioselective functionalization.

A significant application of this compound chemistry lies in the synthesis of 2-substituted indoles. Methods involving the regioselective lithiation of 1-methoxyindoles (derived from 1-hydroxyindoles) followed by trapping with electrophiles provide a versatile route to these compounds clockss.orgjst.go.jpresearchgate.net.

This compound derivatives also serve as valuable intermediates for the synthesis of 4-substituted indoles. For example, the lithiation of certain 1-methoxyindole (B1630564) derivatives with specific substituents at the 3-position can direct lithiation to the 4-position, enabling subsequent functionalization researchgate.net. Furthermore, specific synthetic routes have been developed for 4-hydroxyindole (B18505) itself, which can then be utilized in further transformations clockss.orggoogle.comgoogle.com.

The N-hydroxy group in 1-hydroxyindoles facilitates various transformations, including Indolyl-1,3-heteroatom transposition (IHT). This strategy allows for the functionalization at the C3 position of the indole ring, often with the intermediacy of esters, phosphonates, or sulfonates of the N-hydroxy group snu.ac.kr. Additionally, N-hydroxyindole derivatives can undergo nucleophilic substitution reactions, opening new avenues for C3-heterofunctionalization clockss.orgresearchgate.net. Methods involving the trapping of in situ generated α,β-unsaturated nitrones have also been employed to construct highly substituted N-hydroxyindoles with functionalities at the C3 position nih.gov.

Intermediates in Indole Ring Transformations

This compound and its derivatives serve as crucial intermediates in a variety of synthetic strategies aimed at transforming the indole ring system. Their unique N-hydroxy functionality enables diverse reactivity, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, rearrangements, and the construction of complex fused ring systems. These transformations are vital for accessing a wide array of indole-containing molecules with potential applications in medicinal chemistry and materials science.

Indolyl 1,3-Heteroatom Transposition (IHT)

The Indolyl 1,3-Heteroatom Transposition (IHT) is a prominent synthetic methodology that leverages the reactivity of 1-hydroxyindoles for the functionalization of the indole core, particularly at the C3 position rsc.org. This process typically involves the initial generation of a reactive intermediate from the this compound, such as an ester, phosphonate, or sulfonate derivative. These intermediates can then undergo a nih.govnih.gov-sigmatropic rearrangement or related pathways, effectively transposing a heteroatom substituent from the nitrogen to the C3 position of the indole ring rsc.org.

Research has demonstrated that the mechanistic pathway of IHT can be dual, with the electronic properties of the substrate influencing the relative contribution of different mechanisms, potentially involving diradical intermediates rsc.org. This transformation allows for the introduction of oxygen- and nitrogen-based functional groups at the C3 position, expanding the structural diversity of indole derivatives rsc.org. For instance, the acylation of 1-hydroxyindoles with various carboxylic acids can lead to 1-acyloxy indole derivatives, with yields typically ranging from 24% to 35%, depending on the specific substrate and acylating agent nih.gov.

Table 1: Examples of Indolyl 1,3-Heteroatom Transposition (IHT)

| Starting Material Type | Acylating Agent/Conditions | Intermediate Type | Product Type | Typical Yield Range | Reference |

| Nitro ketoester | Carboxylic acids | 1-Hydroxy indole | 1-Acyloxy indoles | 24-35% | nih.gov |

| This compound | Esters, Phosphonates, Sulfonates | N-O-Acyl/Phosphoryl/Sulfonyl derivative | C3-functionalized indoles | Varies (depends on specific reaction) | rsc.org |

Intermediates in Reductive Cyclization Pathways

1-Hydroxyindoles frequently emerge as transient intermediates during the reductive cyclization of various acyclic precursors to form the indole ring system itself. A notable example is the synthesis of indoles from 2-nitrostilbenes, where palladium catalysis and carbon monoxide are employed. In this process, partial deoxygenation of the nitrostyrene (B7858105) moiety can lead to a nitrosostyrene intermediate, which subsequently undergoes intramolecular electrocyclization and isomerization to form a this compound rsc.org. This this compound is then further reduced to yield the final indole product rsc.org. The accumulation of the this compound intermediate is influenced by reaction conditions, particularly the solvent used, with less polar solvents like ethyl acetate (B1210297) or toluene (B28343) favoring its formation compared to polar solvents such as acetonitrile (B52724) rsc.org.

Another pathway involves the synthesis of 2,3-disubstituted 1-hydroxyindoles from ortho-nitroarylethanes via base-catalyzed cyclization. These 1-hydroxyindoles can then be readily reduced to the corresponding indoles using reducing agents like zinc dust in acetic acid uninsubria.it.

Table 2: 1-Hydroxyindoles as Intermediates in Reductive Cyclization

| Starting Material Type | Reaction Conditions | Intermediate Type | Final Product | Key Observations | Reference |

| Methyl 2-nitrocinnamate | Pd catalyst, CO, Solvent (e.g., EtOAc) | N-Hydroxyindole | Indole | Solvent-dependent accumulation of N-hydroxyindole | rsc.org |

| ortho-Nitroarylethanes | Base-catalyzed cyclization, then Zn/AcOH reduction | 2,3-Disubstituted 1-hydroxyindoles | Indoles | Direct reduction of this compound to indole | uninsubria.it |

Rearrangement Reactions of the Indole Ring

The unique electronic and structural features of 1-hydroxyindoles facilitate various rearrangement reactions that transform the indole ring itself. The deviation of the N(1)-O bond from the indole molecular plane is thought to be responsible for enabling these rearrangements, often linked to concepts like "bishomoallylic conjugation" semanticscholar.org.

One significant type of rearrangement involves 1-aryloxyindole derivatives. These can undergo migration of the aryloxy group, typically to the C4a position of the indole core, followed by cyclization of the phenolic oxygen onto an imine carbon. This process leads to the formation of fused benzofuran (B130515) ring systems semanticscholar.org. For example, a 1-aryloxyyohimbine derivative could rearrange to form 7-substituted products, with the migration occurring preferentially from the less hindered α-side semanticscholar.org.

Furthermore, specific this compound structures can undergo rearrangements that relocate substituents or modify the ring system. For instance, rearrangements have been reported where substituents move to the 5-position of the indole nucleus core.ac.uk. These transformations highlight the inherent reactivity of the this compound system in altering the fundamental indole scaffold.

Table 3: Indole Ring Rearrangement Reactions Involving 1-Hydroxyindoles

| Starting Material Type | Reaction Conditions/Reagents | Transformation Type | Observed Product Type | Key Features/Observations | Reference |

| 1-Aryloxyyohimbine | K₂CO₃ | Aryloxy group migration (to C4a/C7), cyclization | Benzofuran-fused indoles | α-side migration preferential | semanticscholar.org |

| 1-Hydroxy-2-phenylindole | (Specific reagents not detailed for rearrangement) | Rearrangement | 5-Substituted indoles | Relocation of substituents | core.ac.uk |

Compound List:

this compound

1-Acyloxy indoles

1-Acetoxy indoles

1-Aryloxy indoles

1-Aryloxyyohimbine

1-Hydroxy-2-phenylindole

2,3-Disubstituted 1-hydroxyindoles

N-Hydroxyindole

N-Hydroxy-N-acylindoles

N-Hydroxy-N-phosphorylindoles

N-Hydroxy-N-sulfonylindoles

Indole

5-Substituted indoles

7-Substituted indoles

Benzofuran-fused indoles

Methyl 2-nitrocinnamate

ortho-Nitroarylethanes

Yohimbine

7-Substituted yohimbine

Theoretical and Hypothesized Roles in Biological Systems

Postulated Intermediates in Tryptophan Metabolism

Tryptophan is an essential amino acid that serves as a precursor for the biosynthesis of several critical biomolecules through two primary metabolic routes: the kynurenine (B1673888) pathway and the serotonin (B10506) (or 5-hydroxyindole) pathway. researchgate.netwikipedia.orgkarger.com Over 95% of tryptophan is catabolized through the kynurenine pathway, which produces precursors for niacin (vitamin B3), while a smaller fraction is converted to serotonin, a key neurotransmitter, and subsequently melatonin. wikipedia.org

A compelling hypothesis in indole (B1671886) chemistry suggests that 1-hydroxyindole and its derivatives may act as central, albeit highly unstable, intermediates in tryptophan metabolism. clockss.orgmkscienceset.com This theory postulates that compounds such as 1-hydroperoxytryptophan and 1-hydroxytryptophan could be common precursors from which various well-known metabolites are derived. clockss.org The formation of these this compound structures is theorized to occur through enzymatic oxidation at the N1 position of the indole ring of tryptophan.

According to this hypothesis, the generation of a 1-hydroxy- or 1-hydroperoxytryptophan intermediate could potentially explain the biosynthesis of diverse end-products like kynurenine and serotonin from a single, unified pathway. clockss.org For instance, the rearrangement and subsequent cleavage of these reactive intermediates could lead to the formation of N-formylkynurenine, the first step in the kynurenine pathway. The high reactivity and inherent instability of 1-hydroxyindoles, which tend to polymerize upon attempted isolation, are considered primary reasons why they have been postulated as intermediates rather than being definitively isolated and characterized from biological systems. researchgate.netresearchgate.net

Research involving the chemical synthesis and reactions of this compound derivatives has shown they can undergo various transformations, lending support to their potential role as versatile biological intermediates. clockss.org Studies on the metabolism of synthetic 1-hydroxylated indoles in animal models have demonstrated that organisms possess the machinery to process these compounds, for example, by reducing them back to the corresponding N-H indole. nih.gov

Table 1: Postulated 1-Hydroxy-Intermediates in Tryptophan Metabolism

| Postulated Intermediate | Potential Metabolic Product(s) | Basis of Hypothesis | Reference(s) |

|---|---|---|---|

| 1-Hydroperoxytryptophan | Kynurenine, Serotonin, Dehydrotryptophans | Proposed as a common intermediate that could unify divergent metabolic pathways through subsequent rearrangement and cleavage. | clockss.org |

| 1-Hydroxytryptophan | Serotonin, Kynurenine, Indole-3-acetic acid | Considered a key precursor whose formation and subsequent reactions could explain the biosynthesis of multiple tryptophan derivatives. | clockss.orgaltmedrev.comnih.gov |

| 3-Hydroperoxytryptophan | N-Formylkynurenine | Identified as an initial product of tryptophan oxidation by singlet oxygen, which can degrade to form kynurenine pathway metabolites. | researchgate.net |

Hypothetical Presence and Function in Plants and Microorganisms

The existence of 1-hydroxyindoles in nature is largely hypothetical, but this idea is supported by indirect evidence and the known metabolic capabilities of various organisms. mkscienceset.comclockss.org Researchers have proposed that the corresponding unstable 1-hydroxyindoles are likely present in plants and microorganisms, where they may play significant biological roles. clockss.org This hypothesis is partly based on the isolation of more stable, related compounds, such as 1-methoxyindoles, from natural sources, suggesting the existence of a this compound precursor that is subsequently methylated. clockss.org

The biooxidation of indole is a well-documented process in many microorganisms. ajol.infonih.gov Bacteria and fungi possess a wide array of oxygenase enzymes that can hydroxylate the indole ring at various positions, producing compounds like 3-hydroxyindole (indoxyl), 4-hydroxyindole (B18505), and 7-hydroxyindole (B18039). ajol.infonih.govresearchgate.netasm.org For example, certain fungal species, such as Aspergillus niger, have been shown to biotransform tryptophan into 5-hydroxytryptophan. researchgate.net This demonstrated ability of microorganisms to hydroxylate indole derivatives lends plausibility to the hypothesis that they could also generate the this compound structure.

If present, the function of 1-hydroxyindoles in these organisms is thought to be related to chemical signaling and defense. Indole itself is a known intercellular signal molecule in microbial communities, controlling aspects of bacterial physiology like biofilm formation, drug resistance, and virulence. oup.comoup.com Oxidized indole derivatives have also been shown to act as potent interspecies signals. nih.govoup.com For instance, 7-hydroxyindole can inhibit biofilm formation in enterohemorrhagic E. coli and diminish the virulence of Pseudomonas aeruginosa. nih.govnih.gov It is therefore hypothesized that this compound, as another member of this chemical family, could have similar or unique signaling functions, potentially modulating community behaviors or acting as part of a plant's chemical defense system against pathogens. mkscienceset.com

Table 2: Evidence and Hypothesized Roles of this compound in Plants and Microorganisms

| Organism Type | Supporting Evidence/Observation | Hypothesized Function | Reference(s) |

|---|---|---|---|

| Plants | Isolation of 1-methoxyindole (B1630564) natural products, which imply a this compound precursor. | Phytoalexins (defense compounds), signaling molecules. | clockss.orgclockss.org |

| Microorganisms (Bacteria, Fungi) | Widespread ability to oxidize indole using various oxygenases; biotransformation of tryptophan to hydroxylated derivatives by fungi like Aspergillus niger. | Interspecies and interkingdom signaling (e.g., biofilm regulation, virulence factor modulation), metabolic intermediates. | mkscienceset.comajol.infonih.govresearchgate.netoup.com |

Mentioned Compounds

Current Challenges and Future Research Perspectives

Development of More Stable 1-Hydroxyindole Derivatives

A significant hurdle in the study and application of 1-hydroxyindoles is their inherent chemical instability. core.ac.uk The parent compound and many of its simple derivatives are prone to decomposition or dimerization, which complicates their synthesis, isolation, characterization, and storage. researchgate.netunito.it Consequently, a major focus of current research is the development of strategies to stabilize the this compound nucleus.

Research has shown that the stability of the this compound structure can be significantly influenced by the electronic nature of substituents on the indole (B1671886) ring. researchgate.net The introduction of electron-withdrawing groups, particularly at the 4-position, has proven to be an effective strategy for enhancing stability. researchgate.net This stabilizing effect is attributed to the delocalization of electron density, which reduces the reactivity of the N-hydroxy group. The observed trend in stability for 4-substituted derivatives highlights this principle. researchgate.net

Another primary stabilization strategy involves the modification of the N-hydroxy group itself through alkylation or acylation. nih.gov Converting the reactive hydroxyl group into a less reactive ether (1-alkoxyindole) or ester (1-acyloxyindole) moiety significantly improves the compound's stability. core.ac.uknih.gov For instance, the preparation of 1-methoxymethoxy (MOM) and 1-(2-methoxy)ethoxymethoxy (MEM) derivatives not only stabilizes the molecule but also allows for subsequent chemical transformations, such as regioselective lithiation, that would be incompatible with the unprotected hydroxyl group. researchgate.net

Table 1: Effect of Substituents on the Stability of this compound Derivatives

| Position of Substitution | Type of Substituent/Modification | Observed Effect on Stability | Example Derivative(s) | Reference(s) |

|---|---|---|---|---|

| Position 4 | Electron-Withdrawing Group (EWG) | Increased stability. Order of effect: NO₂ > CO₂Me > OCH₂Ph | 4-Nitro-1-hydroxyindole | researchgate.net |

| Position 1 (N-Hydroxy Group) | Alkylation (O-Alkylation) | Significantly increased stability, facilitating handling and further reactions. | 1-Methoxyindole (B1630564), 1-Methoxymethoxy (MOM) indole | core.ac.uknih.govresearchgate.net |

| Position 1 (N-Hydroxy Group) | Acylation (O-Acylation) | Increased stability. | 1-Acyloxyindole | nih.gov |

| General | Electron-Donating Group (EDG) | Decreased stability. | - | core.ac.uk |

Future work in this area will likely focus on synthesizing novel derivatives with a fine-tuned balance of stability and reactivity, exploring a wider range of protecting groups, and quantifying the stabilizing effects of various substituents to build a comprehensive predictive model.

Exploration of Novel and Efficient Synthetic Routes

The exploration of new synthetic pathways to 1-hydroxyindoles is driven by the need for methods that are not only efficient and high-yielding but also operationally simple, cost-effective, and tolerant of a wide range of functional groups. Early synthetic methods often suffered from limitations such as harsh reaction conditions or the use of expensive reagents. clockss.org

Recent advancements have led to the development of several innovative synthetic strategies. A notable one-pot synthesis involves the oxidation of 2,3-dihydroindoles using aqueous hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510), which circumvents the need for anhydrous conditions. researchgate.netclockss.org Another approach achieves the synthesis of this compound through the partial reduction of a protected 1-[2-(trimethylsilyl)ethoxy]-2-oxindole, followed by deprotection.

Reductive cyclization of nitro-aromatic precursors remains a cornerstone of this compound synthesis. One such method involves a one-pot reaction starting from conjugated nitroketones, which proceeds through nitro reduction, intramolecular condensation, and subsequent nucleophilic addition. researchgate.net A base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates has also been developed as a viable route. nih.gov Furthermore, the in situ generation of α,β-unsaturated nitrones from nitro ketoesters, followed by nucleophilic trapping, has emerged as a versatile and modern technology for accessing a wide array of polyfunctionalized N-hydroxyindoles. nih.gov

Table 2: Comparison of Selected Modern Synthetic Routes to 1-Hydroxyindoles

| Synthetic Strategy | Starting Material(s) | Key Reagents/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Oxidation | 2,3-Dihydroindoles | 30% H₂O₂, Na₂WO₄ (catalyst) | One-pot reaction, works in aqueous media, avoids expensive reagents. | researchgate.netclockss.org |

| Reductive Cyclization | Conjugated nitroketones, thiol nucleophiles | SnCl₂·2H₂O | One-pot protocol. | researchgate.net |

| Nucleophilic Addition to Nitrones | Nitro ketoesters | SnCl₂·2H₂O to generate nitrone in situ, various nucleophiles (alcohols, thiols) | Provides access to a wide range of polyfunctionalized derivatives. | nih.gov |

| Base-Mediated Cyclization | Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | Direct formation of N-hydroxyindoles or N-alkoxyindoles in a one-pot, two-step process. | nih.gov |

| Reduction of Oxindole Precursor | 1-[2-(trimethylsilyl)ethoxy]-2-oxindole | DIBAL (reduction), (n-Bu)₄NF (deprotection) | Provides this compound in a pure form suitable for spectral analysis. |

Future research will continue to pursue the "ideal synthesis," focusing on atom economy, catalytic methods, and the reduction of synthetic steps. nih.gov The development of enantioselective syntheses for chiral this compound derivatives is another important frontier.

Deeper Mechanistic Understanding of Complex Transformations

As the chemistry of 1-hydroxyindoles expands, so does the need for a fundamental mechanistic understanding of their diverse and often complex reactivity. These compounds can undergo various transformations, including nucleophilic substitutions, dimerizations, and rearrangements, with the reaction outcome often depending subtly on the substrate's structure and the reaction conditions. researchgate.net

A key area of investigation is the elucidation of reaction pathways. For example, detailed mechanistic studies on the reaction of certain precursors with thiol nucleophiles revealed that the transformation proceeds through a previously unconsidered pathway involving a 1,4-addition followed by reduction and condensation, rather than the initially assumed sequence. researchgate.net Similarly, the chlorination of 2-substituted 1-hydroxyindoles with N-chlorosuccinimide was found to unexpectedly yield 3,3-dichloro-3H-indole 1-oxides. researchgate.net The proposed mechanism for this transformation involves a nucleophilic attack at a chlorine atom, highlighting the non-obvious reaction pathways these molecules can take. researchgate.net

Recent research has uncovered a fascinating "mechanistic duality" in the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives. rsc.org In-depth investigations suggest that two distinct mechanisms can operate simultaneously, with the dominant pathway being a function of the electronic properties of the substrate. rsc.org Another complex transformation, the base-mediated formation of N-hydroxyindoles from 2-nitrostyrenes, is proposed to proceed through a multi-step mechanism involving deprotonation, cyclization, ring-cleavage to form a nitroso-intermediate, and a subsequent 1,5-electrocyclization. nih.gov

Gaining a deeper understanding of these mechanisms is critical for controlling reaction selectivity and for designing rational synthetic strategies to achieve desired products while minimizing side reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for complementing experimental studies and providing predictive insights into the properties and reactivity of 1-hydroxyindoles. Advanced modeling techniques offer a powerful means to investigate transient intermediates and transition states that are difficult to observe experimentally, thereby helping to elucidate complex reaction mechanisms.

Density Functional Theory (DFT) is widely employed to investigate the molecular structures, electronic properties, and vibrational spectra of indole derivatives. tandfonline.comresearchgate.net Methods such as B3LYP with extended basis sets like 6-311++G(d,p) are used to optimize geometries and predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can then be compared with experimental results for structural validation. researchgate.net

Computational analyses are also crucial for understanding reactivity.

Frontier Molecular Orbital (HOMO-LUMO) analysis helps to identify the electron-donating and accepting capabilities of the molecule, shedding light on its behavior in various reactions. tandfonline.com

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) analysis provides insights into charge transfer interactions within the molecule. tandfonline.com

A compelling application of predictive modeling is in understanding regioselectivity. For instance, computational studies on indolynes, which can be generated from hydroxyindole precursors, have shown that distortion energies within the aryne intermediate can be used as a simple yet powerful model to predict the regioselectivity of nucleophilic additions. nih.gov This predictive capability allows for the rational design of substrates to favor a specific reaction outcome. nih.gov Furthermore, computational tools like Jaguar (Schrödinger) can be used to determine the relative stability of different tautomers in various environments, which is crucial for understanding the behavior of these molecules under physiological conditions. nih.gov

Future research will likely see an increased integration of computational modeling and experimental work, with in silico screening of potential derivatives for desired properties and the use of machine learning models trained on computational and experimental data to accelerate the discovery of new stable and reactive this compound compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-hydroxyindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives often employs cyclization of substituted anilines or indole precursors under acidic or oxidative conditions. For example, Somei et al. (1989) demonstrated a simplified route using hydroxylamine derivatives and catalytic acid, achieving yields of 60–75% . Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of oxidizing agents. Characterization via -NMR and HPLC is critical to confirm purity, as byproducts like 3-substituted indoles may form under suboptimal conditions .

Q. How can researchers verify the identity of newly synthesized this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR : Look for characteristic deshielded protons at the 1-position (δ 10–12 ppm for the hydroxyl group).

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of -OH group).

- X-ray crystallography : Resolve structural ambiguities, particularly for novel derivatives .

Cross-referencing with literature data (e.g., Somei’s 1999 compendium) is essential .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

- Methodological Answer : this compound is prone to tautomerization and oxidation. Stability studies should include:

- pH-dependent degradation assays : Monitor via UV-Vis spectroscopy at 254 nm under acidic (pH < 3) and alkaline (pH > 10) conditions.

- Long-term storage tests : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent dimerization.

- Accelerated aging studies : Employ thermal stress (40–60°C) to simulate degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic substitution sites (e.g., C-3 vs. C-5 positions).

- Transition state analysis : Identify energy barriers for proposed mechanisms (e.g., radical vs. ionic pathways).

- Validation : Compare predicted regioselectivity with experimental results from Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) using standardized metrics (IC50, MIC).

- Control experiments : Replicate assays under identical conditions (e.g., bacterial strain, solvent controls) to isolate variables.

- Structural analogs : Test derivatives with incremental modifications (e.g., acyloxy vs. alkyloxy groups) to identify structure-activity relationships (SAR) .

Q. How can researchers design scalable protocols for this compound-based catalysts while maintaining reproducibility?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize catalyst loading, solvent, and reaction time.

- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Batch-to-batch consistency : Implement QC checks via GC-MS or HPLC at critical stages (e.g., after column chromatography) .

Q. What methodologies address the low solubility of this compound derivatives in aqueous systems?

- Methodological Answer :

- Co-solvent systems : Test binary mixtures (e.g., DMSO/water or PEG-400/ethanol) to enhance solubility.

- Derivatization : Introduce polar groups (e.g., sulfonate or glycosyl moieties) via nucleophilic substitution.

- Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles for controlled release .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters exhaustively (e.g., stirring speed, humidity levels) to enable replication .

- Ethical Data Presentation : Avoid selective reporting; include negative results and failed experiments in supplementary materials .

- Literature Synthesis : Use tools like SciFinder or Reaxys to cross-validate spectral data and synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.